3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
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Overview
Description
3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a fluorinated aromatic ring, a furan ring, and a pyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multiple steps:
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Formation of the Fluorinated Aromatic Intermediate
- Starting with 4-fluoro-3-methylbenzaldehyde, the compound undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
- This intermediate is then oxidized to form the corresponding carboxylic acid.
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Synthesis of the Pyrazine Intermediate
- The pyrazine ring is synthesized through a condensation reaction involving 3-furan-2-ylamine and a suitable diketone under acidic conditions.
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Coupling Reaction
- The carboxylic acid derivative of the fluorinated aromatic intermediate is coupled with the pyrazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand the binding mechanisms and structural requirements for biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the pyrazine moiety are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide: Lacks the methyl group on the aromatic ring, which may affect its binding affinity and biological activity.
3-(4-chloro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide: Substitution of fluorine with chlorine could lead to different reactivity and interaction profiles.
3-(4-fluoro-3-methylphenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)propanamide: Replacement of the furan ring with a thiophene ring may alter its electronic properties and biological interactions.
Uniqueness
The unique combination of a fluorinated aromatic ring, a furan ring, and a pyrazine moiety in 3-(4-fluoro-3-methylphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide provides it with distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-10-14(2-4-16(13)20)3-5-18(24)23-11-17-19(22-8-7-21-17)15-6-9-25-12-15/h2,4,6-10,12H,3,5,11H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRPJSIABGJRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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